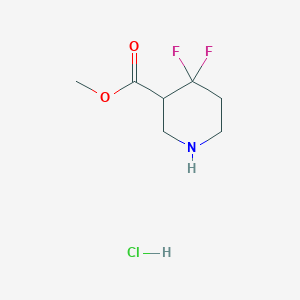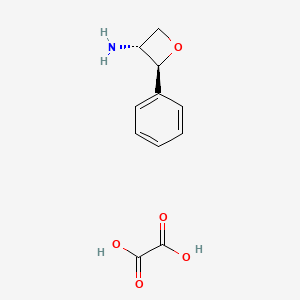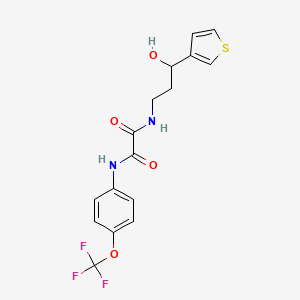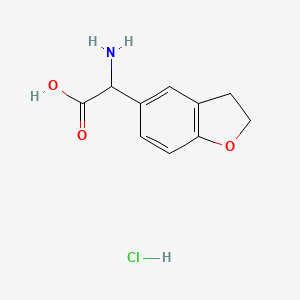
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPQ is a quinoline derivative that has been synthesized through various methods, and its mechanism of action is still being studied.
作用機序
The mechanism of action of 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is still being studied. It is believed that this compound inhibits the activity of certain enzymes and proteins involved in various biological processes, such as cell proliferation and inflammation. This compound may also interact with specific cell receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation, inflammation, and microbial growth. Additionally, this compound has been found to reduce the production of certain cytokines and chemokines involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline in lab experiments is its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for 8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline research. One direction is to further study the mechanism of action of this compound, as this will provide insight into its potential therapeutic properties. Another direction is to study the potential toxicity of this compound in more detail, as this will help determine its safety and efficacy in clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications. Finally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has been synthesized through various methods, including the reaction of 8-hydroxyquinoline with 3-chloro-4-methoxybenzenesulfonyl chloride and pyrrolidine. Another method involves the reaction of 8-hydroxyquinoline with 3-chloro-4-methoxybenzenesulfonyl isocyanate and pyrrolidine. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-cancer properties, as it has been found to inhibit the proliferation of cancer cells. This compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its anti-microbial properties, as it has been found to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKSAGXKRAUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)




![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)